2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .Scientific Research Applications
Therapeutic Potential
The compound is a part of the pyridopyrimidine class of molecules, which have shown significant therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Inflammation Treatment
This compound is an analog of the p38 inhibitor compound VX-745 . P38 MAP kinase is a specific member of the MAP kinase family associated with the onset and progression of inflammation . Therefore, this compound could potentially be used in the treatment of inflammatory diseases.
Neurological Disease Treatment
The p38 MAP kinase, which this compound inhibits, is also associated with neurological diseases . This suggests potential applications of this compound in the treatment of such conditions.
Cancer Treatment
One of the pyridopyrimidines, palbociclib, is a drug developed by Pfizer for the treatment of breast cancer . Given the structural similarities, this compound could potentially have applications in cancer treatment.
Rheumatoid Arthritis Treatment
Dilmapimod is another pyridopyrimidine that has potential activity against rheumatoid arthritis . This suggests that the compound could also be used in the treatment of rheumatoid arthritis.
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds. For example, it can be used in the synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one, a VX-745 analog .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “5-c]pyridine-4-carboxaMide”, also known as “N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide” or “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide”, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with Mycobacterium tuberculosis in a unique way. It acts as a prodrug , requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This means that the compound itself is inactive, but once it is metabolized in the body, it becomes an active drug.
Biochemical Pathways
The compound affects the growth of Mycobacterium tuberculosis by inducing autophagy . Autophagy is a cellular process that breaks down unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components. In this case, it is used to inhibit the growth of the bacteria.
Pharmacokinetics
The fact that it acts as a prodrug suggests that it is well-absorbed and metabolized in the body to exert its effects .
Result of Action
The compound has a bacteriostatic effect on Mycobacterium tuberculosis in liquid cultures . This means it inhibits the growth of the bacteria without necessarily killing them. In macrophages, the compound acts in a bactericidal manner, meaning it kills the bacteria .
properties
IUPAC Name |
N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHETXVNETHQTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.